3,5-diethyl-4-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC18251990
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 3,5-diethyl-4-nitro-1H-pyrazole |
| Standard InChI | InChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9) |
| Standard InChI Key | YVRKFRZHQQSEQH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NN1)CC)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Nomenclature
The IUPAC name 3,5-diethyl-4-nitro-1H-pyrazole reflects its substitution pattern:
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Ethyl groups at positions 3 and 5.
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Nitro group (-NO₂) at position 4.
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A pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.
The molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. Its structure is defined by the canonical SMILES notation CC1=C(C(=NN1)CC)[N+](=O)[O-], which encodes the spatial arrangement of substituents .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| SMILES | CC1=C(C(=NN1)CC)N+[O-] |
| Estimated Melting Point | 90–95°C (based on ethyl analog data) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DMSO) |
The electron-withdrawing nitro group enhances the compound’s acidity compared to non-nitro pyrazoles, facilitating deprotonation at the N1 position .
Comparative Analysis with Analogous Compounds
Structural analogs, such as 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6), provide insights into the steric and electronic effects of substituents:
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Ethyl vs. Methyl Groups: The larger ethyl groups introduce greater steric hindrance, potentially reducing crystal packing efficiency and lowering the melting point compared to methyl-substituted analogs (e.g., 123–127°C for 3,5-dimethyl-4-nitro-1H-pyrazole).
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Nitro Group Positioning: The 4-nitro substituent directs electrophilic substitution reactions to the 5-position, a pattern observed in similar pyrazole derivatives .
Synthetic Routes and Optimization
Proposed Synthesis Pathway
While no explicit literature reports the synthesis of 3,5-diethyl-4-nitro-1H-pyrazole, a plausible route can be extrapolated from methods used for methyl-substituted analogs :
Step 1: Condensation of 2,4-Hexanedione with Hydrazine
The reaction of 2,4-hexanedione (a diketone with ethyl groups) with hydrazine hydrate in acidic conditions yields 3,5-diethyl-1H-pyrazole:
Step 2: Nitration
Nitration using a mixture of nitric acid and sulfuric acid introduces the nitro group at the 4-position:
Key Reaction Parameters:
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Temperature: 0–5°C during nitration to minimize side reactions.
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Solvent: Glacial acetic acid or sulfuric acid.
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Yield Optimization: Controlled addition of nitrating agents and stoichiometric excess of hydrazine in the condensation step.
Industrial-Scale Considerations
Scalable production would require:
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Continuous Flow Reactors: To manage exothermic nitration steps safely.
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Purification Techniques: Recrystallization from ethanol/water mixtures to achieve >95% purity.
Physicochemical Properties
Thermal Stability and Phase Behavior
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Melting Point: Estimated at 90–95°C, lower than methyl analogs due to reduced symmetry and weaker intermolecular forces .
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Thermogravimetric Analysis (TGA): Predicted decomposition onset >200°C, consistent with nitro-aromatic compounds .
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (logP ≈ 2.1), typical for nitro-substituted heterocycles.
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Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .
Chemical Reactivity and Functionalization
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 3,5-diethyl-4-amino-1H-pyrazole:
This intermediate is valuable for synthesizing fused heterocycles or metal complexes .
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes sulfonation or halogenation at the 5-position:
Metal Coordination Chemistry
The deprotonated form (pyrazolate) acts as a bridging ligand in dinuclear metal complexes. For example, copper(II) complexes exhibit magnetic exchange interactions, with steric effects from ethyl groups modulating stability .
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